molecular formula C15H16Cl3N3 B13620859 2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13620859
M. Wt: 344.7 g/mol
InChI Key: OPDXNLAYOVRSLN-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound known for its potential applications in various scientific fields. This compound features a benzodiazole ring fused with a chlorophenyl group and an ethanamine side chain, making it a unique structure with interesting properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:

    Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through a cyclization reaction of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives under specific conditions.

    Attachment of Ethanamine Side Chain: The ethanamine side chain is attached through a nucleophilic substitution reaction, where the amine group reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides and acids are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but has a different core structure.

    Imidazopyridine Derivatives: Similar in having fused bicyclic structures but differ in specific functional groups and applications.

Uniqueness

2-[1-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of a benzodiazole ring, chlorophenyl group, and ethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H16Cl3N3

Molecular Weight

344.7 g/mol

IUPAC Name

2-[1-(3-chlorophenyl)benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C15H14ClN3.2ClH/c16-11-4-3-5-12(10-11)19-14-7-2-1-6-13(14)18-15(19)8-9-17;;/h1-7,10H,8-9,17H2;2*1H

InChI Key

OPDXNLAYOVRSLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2C3=CC(=CC=C3)Cl)CCN.Cl.Cl

Origin of Product

United States

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